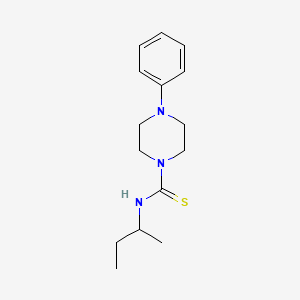
N-butan-2-yl-4-phenylpiperazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-butan-2-yl-4-phenylpiperazine-1-carbothioamide” is a chemical compound with the formula C15H23N3S . It has a molecular weight of 277.43 .
Synthesis Analysis
While specific synthesis methods for “N-butan-2-yl-4-phenylpiperazine-1-carbothioamide” were not found, there are general methods for synthesizing piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic reactions .Aplicaciones Científicas De Investigación
Antimicrobial and Hypoglycemic Activities
N-butan-2-yl-4-phenylpiperazine-1-carbothioamide derivatives have been synthesized and evaluated for their antimicrobial and hypoglycemic activities. One study created adamantane-isothiourea hybrid derivatives, displaying potent broad-spectrum antibacterial activity against certain pathogenic bacteria and Candida albicans. Some derivatives also showed potent hypoglycemic effects in streptozotocin-induced diabetic rats, offering insights into new therapeutic avenues for managing diabetes and bacterial infections (Al-Wahaibi et al., 2017).
Anticonvulsant Effects
Research on N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives demonstrated significant anticonvulsant effects in mice, suggesting potential applications in epilepsy treatment. These compounds, through various models of experimental epilepsy, showed promise as new therapeutic agents for managing seizures, with some compounds exhibiting potency exceeding that of traditional antiepileptic drugs (Malik et al., 2013).
Anticancer Potential
N′-(substituted)-4-(butan-2-lideneamino)benzohydrazides, related to N-butan-2-yl-4-phenylpiperazine-1-carbothioamide, were synthesized and showed appreciable anticancer potential against various human tumor cell lines. This suggests their possible use in developing new cancer therapies (Saini et al., 2014).
Corrosion Inhibition
Studies on N-butan-2-yl-4-phenylpiperazine-1-carbothioamide derivatives as corrosion inhibitors for steel in acidic environments demonstrate their effectiveness, highlighting potential applications in industrial maintenance and longevity of metal structures (About et al., 2020).
DNA Binding and Antimicrobial Activities
Research involving N-phenylmorpholine derivatives linked with thiazole demonstrated the capability of these compounds to bind with SS-DNA through intercalation, indicating potential for genetic studies and antimicrobial applications. Some derivatives showed remarkable efficacy against microbes and cancer cells, further underlining the versatility of N-butan-2-yl-4-phenylpiperazine-1-carbothioamide and its derivatives in scientific research (Farghaly et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various receptors and proteins, influencing their function .
Mode of Action
It is presumed that the compound interacts with its targets, leading to changes in their function
Biochemical Pathways
Similar compounds have been shown to influence various metabolic pathways . The downstream effects of these pathway alterations would depend on the specific pathways affected and could have significant impacts on cellular function.
Pharmacokinetics
Similar compounds have been studied, providing some insight into potential adme properties . The bioavailability of the compound would be influenced by these properties.
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Propiedades
IUPAC Name |
N-butan-2-yl-4-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3S/c1-3-13(2)16-15(19)18-11-9-17(10-12-18)14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFUGFZOWCRIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=S)N1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

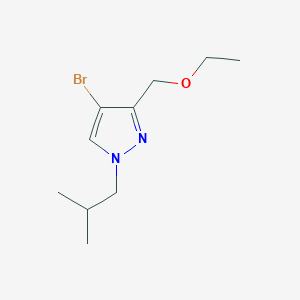
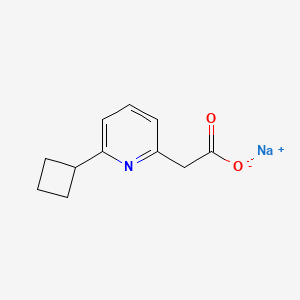
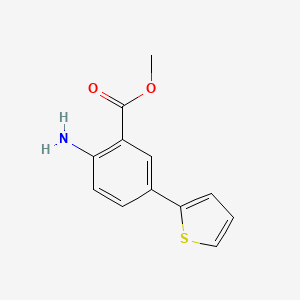
![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2842804.png)
![4-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2842805.png)
![1-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one](/img/structure/B2842807.png)

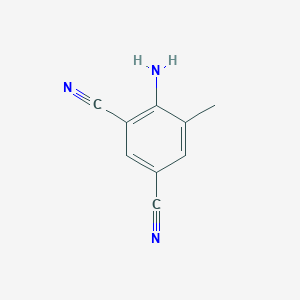
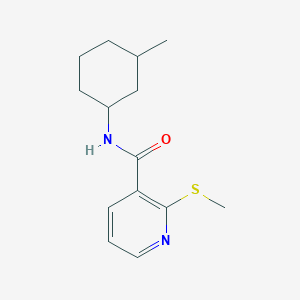
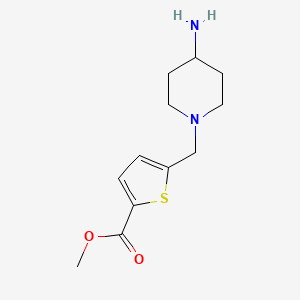
![2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2842820.png)
![1-methyl-2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2842822.png)
![Ethyl (3-amino-5-nitrobenzo[b]thiophen)-2-carboxylate](/img/structure/B2842823.png)
![Methyl 3-[(3-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2842824.png)